5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE
Overview
Description
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiazole ring, followed by the introduction of the furan and chlorophenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
- 5-[(2-fluorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
Uniqueness
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-14-8-9-17(12-15(14)2)22-16(3)31-24(26-22)27-23(28)21-11-10-18(30-21)13-29-20-7-5-4-6-19(20)25/h4-12H,13H2,1-3H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRISNSIENWPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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